6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15NO It is a derivative of tetrahydroisoquinoline, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of formaldehyde with 3-methoxyphenethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with neurotransmitter systems. It has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, without significantly affecting the uptake of dopamine or gamma-aminobutyric acid (GABA) . Additionally, it increases the potassium-evoked release of serotonin from the retina, indicating its potential role in modulating neurotransmitter release.
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 1st position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group at the 6th position.
6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Contains additional methoxy groups at the 7th and 8th positions.
Uniqueness: 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-11-4-3-10(13-2)7-9(11)5-6-12-8/h3-4,7-8,12H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCJTKQQGRDAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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